2,5-Dimethylphenylacetic acid
Overview
Description
2,5-Dimethylphenylacetic acid is an organic compound with the molecular formula C10H12O2. It is a derivative of phenylacetic acid, characterized by the presence of two methyl groups at the 2 and 5 positions on the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylphenylacetic acid typically involves multiple steps. One common method starts with paraxylene as the raw material. The process includes the following steps:
Friedel-Crafts Acylation: Paraxylene undergoes acylation to form an intermediate.
Ketalation: The intermediate is then subjected to ketalation.
Zinc Salt Catalytic Rearrangement: This step involves the rearrangement of the ketalated intermediate using a zinc salt catalyst.
Alkaline Hydrolysis: The rearranged product undergoes hydrolysis under alkaline conditions.
Acidification: Finally, the hydrolyzed product is acidified to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound can be optimized for higher yields and cost-effectiveness. One method involves the chloromethylation of paraxylene using paraformaldehyde and concentrated hydrochloric acid, followed by carbonylation and hydrolysis reactions . This method is noted for its simplicity, low production cost, and environmental friendliness.
Chemical Reactions Analysis
2,5-Dimethylphenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzene ring.
Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid are used.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Esterification: Esters of this compound.
Scientific Research Applications
2,5-Dimethylphenylacetic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of various aromatic compounds.
Biology: It is used in the study of metabolic pathways and enzyme reactions involving aromatic acids.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals, including insecticides and herbicides.
Mechanism of Action
The mechanism of action of 2,5-Dimethylphenylacetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that catalyze the oxidation or reduction of aromatic acids. The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing metabolic and signaling pathways .
Comparison with Similar Compounds
2,5-Dimethylphenylacetic acid can be compared with other phenylacetic acid derivatives, such as:
- 2-Methylphenylacetic acid
- 4-Hydroxyphenylacetic acid
- Phenylacetic acid
Uniqueness:
- This compound has two methyl groups at specific positions, which can influence its reactivity and interactions compared to other derivatives.
- 2-Methylphenylacetic acid has a single methyl group, affecting its chemical properties differently.
- 4-Hydroxyphenylacetic acid contains a hydroxyl group, introducing different reactivity and potential biological activity.
- Phenylacetic acid lacks additional substituents, making it a simpler compound with distinct properties .
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSCTNYOPQOXDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159669 | |
Record name | 2,5-Xylylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60159669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13612-34-5 | |
Record name | 2,5-Dimethylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13612-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013612345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Xylylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60159669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-xylylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.710 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DIMETHYLPHENYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/263EN9T9PC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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